molecular formula C12H12N2O B2642183 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 4826-92-0

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No. B2642183
CAS RN: 4826-92-0
M. Wt: 200.241
InChI Key: LNQLKXHPBPZDMH-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one, also known as 6-DMP, is an organic compound that is widely used in scientific research due to its unique chemical properties. 6-DMP is a heterocyclic compound with a pyridazinone ring structure, which is composed of five carbon atoms and two nitrogen atoms. 6-DMP is an important intermediate for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. The structure of 6-DMP is highly versatile, allowing it to be used in a variety of applications. In

Scientific Research Applications

Molecular Structure and Reactions

  • The structure and reactions of pyridazinone derivatives have been extensively studied. For example, a study detailed the synthesis and structural analysis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine, highlighting the potential of these compounds in developing new materials with specific molecular configurations (Saldías et al., 2020).

Synthesis of Novel Compounds

  • Pyridazinone scaffolds have been utilized to synthesize a variety of novel compounds, demonstrating antimicrobial and antioxidant activities. This indicates the role of these derivatives in creating new therapeutic agents (Flefel et al., 2018).

Drug Discovery Applications

  • Studies have explored the use of pyridazinone derivatives in drug discovery, showing that these compounds can be modified to produce various biologically active derivatives with potential applications in treating diseases (Pattison et al., 2009).

Anticancer and Antiangiogenic Properties

  • A series of pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties, underscoring the versatility of these compounds in developing new therapeutic agents (Kamble et al., 2015).

Solubility and Thermodynamic Studies

  • The solubility behavior of pyridazinone derivatives in binary systems has been examined, providing insights into their solvation behavior and solution thermodynamics, which is crucial for pharmaceutical formulations (Shakeel et al., 2019).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQLKXHPBPZDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of glyoxylic acid monohydrate (920 mg, 10 mmol) and 2′,4′-dimethylacetophenone (4.45 mL, 30 mmol) was stirred at 150° C. for 2 hr. Then the mixture was cooled down to room temperature and water (4 mL) was added followed by conc. aq. NH4OH (1 mL). The mixture was washed with DCM. To the ammoniac solution was added hydrazine (314 μL, 10 mmol) and the solution was refluxed for 3 hours. After cooling to room temperature the precipitate was collected by filtration to give the desired product as a white powder (1.1 g, 55%), 1H NMR (300 MHz, dMSO): δ 2.22 (s, 3H), 2.25 (s, 3H), 6.93-6.95 (d, 1H), 7.15 (m, 3H), 7.21-7.23 (d, 1H), 7.57-7.61 (d, 1H), 13.1 (bs, 1H); (M+H, 201).
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
314 μL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
55%

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